D3-METHYL BENZOYLFORMATE

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl benzoylformate, also known as methyl phenylglyoxylate, is a chemical compound with the molecular formula C9H8O3 . It is primarily used in the synthesis of polymers with high resistance to heat and radiation . It has a molecular weight of 164.16 g/mol and appears as a colorless to pale yellow liquid with a sweet, fruity odor .

Synthesis Analysis

Methyl benzoylformate can be synthesized using an asymmetric synthesis . The synthesis starts by reacting ethylene diamine with formic acid in the presence of magnesium salt. This reaction produces heat, which causes a hydrogen bond between the hydroxyl group on the ethylene diamine molecule and the carbonyl group on formic acid. The cyclohexane ring is then added to form the desired product, methyl benzoylformate .

Molecular Structure Analysis

The minimum energy conformer of methyl benzoylformate, in which the ester group is in a Z orientation, was observed for the first time . Based on an atoms-in-molecules analysis, it contains a weak CH⋯O C hydrogen bond between the carbonyl oxygen atom of the ester group and the nearest hydrogen atom of the aromatic ring .

Chemical Reactions Analysis

Methyl benzoylformate can undergo ester hydrolysis under certain conditions . It exhibits photoinitiating properties when exposed to ultraviolet light, making it valuable in the field of UV-curable coatings and inks .

Physical And Chemical Properties Analysis

Methyl benzoylformate is known for its moderate solubility in water . It is primarily soluble in organic solvents such as ethanol, ether, and acetone . It has a boiling point of 251 °C and a specific gravity of 1.16 . Its refractive index is 1.53 .

作用機序

Methyl benzoylformate is a thiamin diphosphate (ThDP)-dependent enzyme that catalyzes the nonoxidative decarboxylation of benzoylformate generating benzaldehyde and carbon dioxide . The barrier heights for methyl benzoylformate and its product of enantioselective reduction, ®- (−)-methyl mandelate (MM), are 4.60 (2) and 4.54 (3) kJ mol −1, respectively .

Safety and Hazards

将来の方向性

Methyl benzoylformate finds extensive use in various industries, including UV-curable coatings and inks, agriculture, and pharmaceuticals . It acts as a photoinitiator, initiating the polymerization process when exposed to ultraviolet light . This property makes it an essential component in UV-curable formulations, where it helps in the rapid drying and curing of coatings and inks . Another important application of methyl benzoylformate is as an intermediate in the synthesis of the herbicide Benzimidazolinone .

特性

CAS番号 |

134839-87-5 |

|---|---|

分子式 |

C9H8O3 |

分子量 |

167.178 |

IUPAC名 |

trideuteriomethyl 2-oxo-2-phenylacetate |

InChI |

InChI=1S/C9H8O3/c1-12-9(11)8(10)7-5-3-2-4-6-7/h2-6H,1H3/i1D3 |

InChIキー |

YLHXLHGIAMFFBU-FIBGUPNXSA-N |

SMILES |

COC(=O)C(=O)C1=CC=CC=C1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

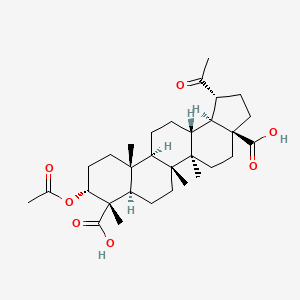

![4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl acetate](/img/structure/B591291.png)

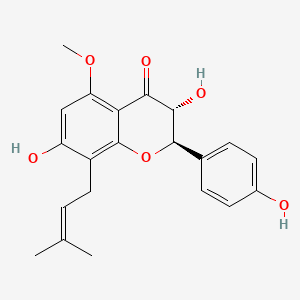

![(E,4S,6R)-4-Hydroxy-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B591294.png)

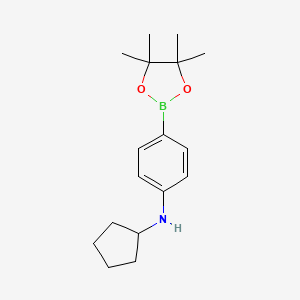

![[1,2]Oxazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B591296.png)

![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)